

# In vivo efficacy of DS79932728 in animal models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DS79932728

Cat. No.: B15568956

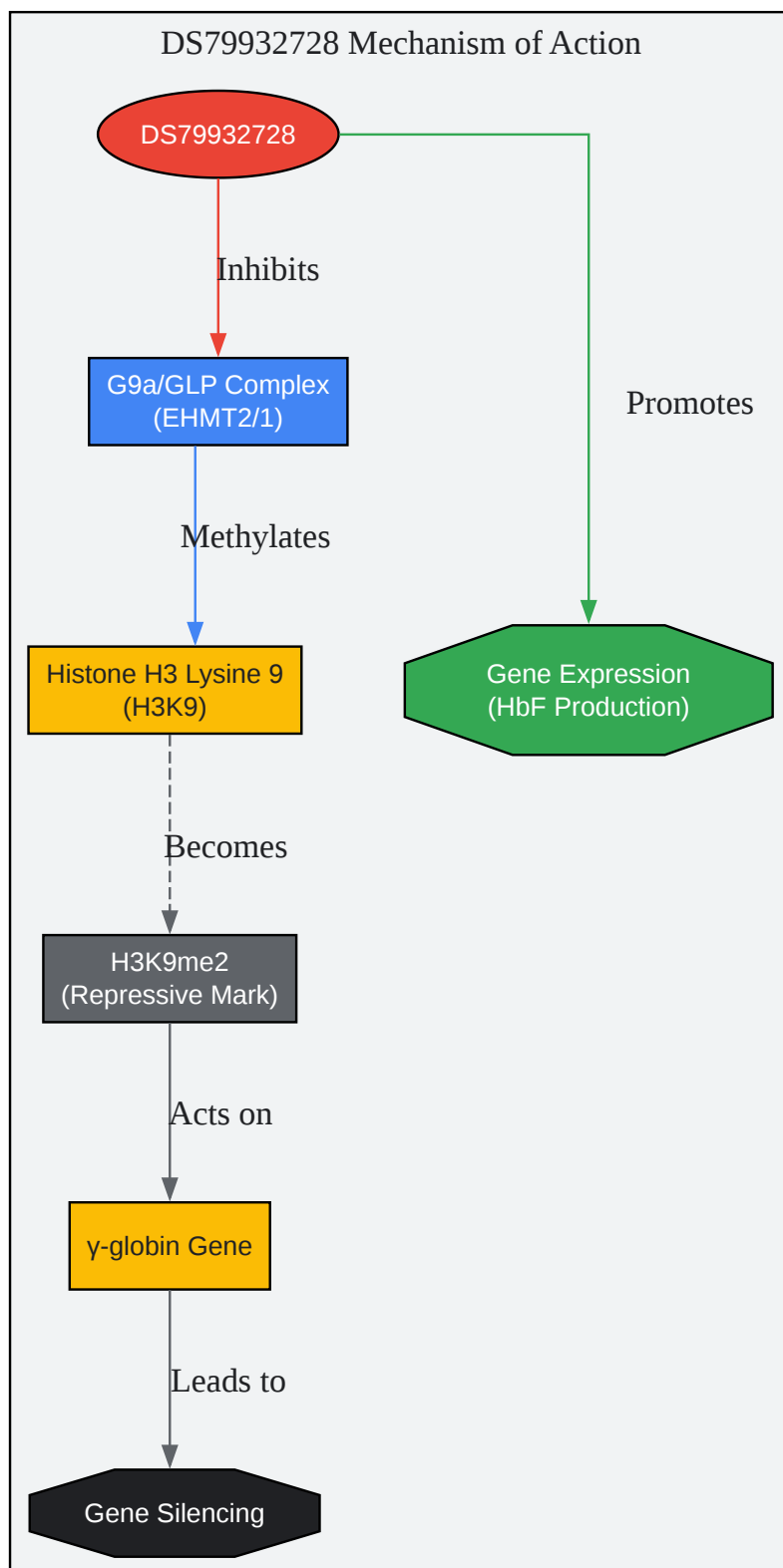
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An in-depth analysis of the preclinical in vivo efficacy of **DS79932728**, a novel G9a/GLP inhibitor, has demonstrated its potential as a therapeutic agent for hemoglobinopathies such as  $\beta$ -thalassemia and sickle cell disease.[1][2] Preclinical studies in a nonhuman primate model have validated its mechanism of action and provided key data on its oral bioavailability and biological activity.[1]

## Mechanism of Action: G9a/GLP Inhibition

**DS79932728** is a potent, orally available inhibitor of the histone lysine methyltransferases G9a (also known as EHMT2) and GLP (EHMT1).[1][2] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are typically associated with gene silencing. In the context of hemoglobinopathies, the expression of  $\gamma$ -globin, a component of fetal hemoglobin (HbF), is silenced after birth. Therapeutic reactivation of the  $\gamma$ -globin genes to increase HbF production is a well-established strategy for ameliorating the clinical symptoms of  $\beta$ -thalassemia and sickle cell disease.

By inhibiting G9a/GLP, **DS79932728** reduces H3K9 methylation at the  $\gamma$ -globin gene locus, leading to a more open chromatin state and subsequent reactivation of  $\gamma$ -globin gene expression. This results in increased production of HbF.



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**Caption:** Proposed mechanism of **DS79932728** in reactivating  $\gamma$ -globin expression.

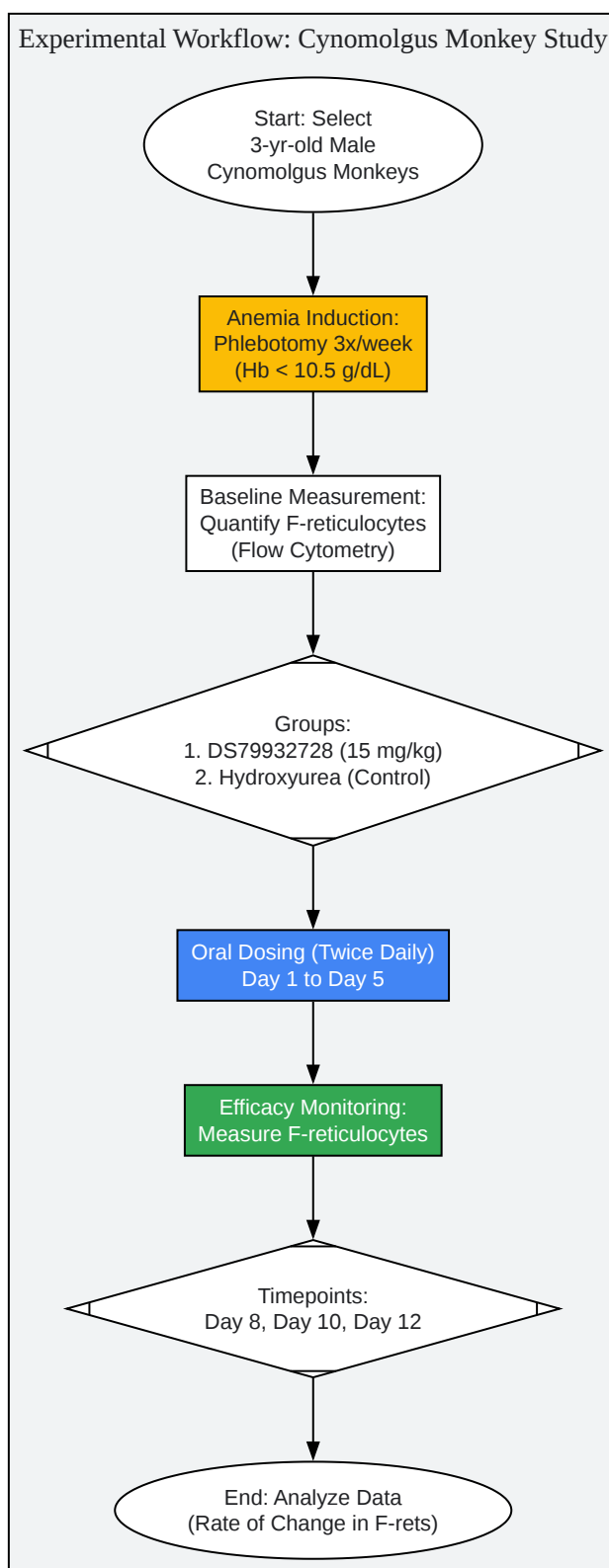
## In Vivo Efficacy in a Cynomolgus Monkey Model

The in vivo efficacy of **DS79932728** was evaluated in a phlebotomized cynomolgus monkey model, which is considered the most relevant animal model for studying drugs that induce HbF production due to the conserved patterns of globin gene expression with humans.

### Experimental Protocol

The study aimed to assess the ability of **DS79932728** to induce  $\gamma$ -globin production.

- Animal Model: Three-year-old male cynomolgus monkeys were used for the study.
- Anemia Induction: To stimulate erythropoiesis and make the model more sensitive to  $\gamma$ -globin induction, monkeys were rendered anemic via phlebotomy. Blood was drawn three times a week to maintain hemoglobin levels below 10.5 g/dL.
- Dosing and Administration:
  - Test Article: **DS79932728** (referred to as Compound 10 in the source publication) was administered orally (p.o.).
  - Dose: 15 mg/kg.
  - Schedule: Dosed twice daily for a period of five consecutive days (Day 1 to Day 5).
  - Vehicle: The compound was formulated in a 0.5% methylcellulose (MC) solution.
- Control Group: A positive control group was administered Hydroxyurea (HU), the standard-of-care agent known to induce HbF.
- Efficacy Endpoint: The primary endpoint was the level of F-reticulocytes (F-rets), which are reticulocytes expressing  $\gamma$ -globin.
- Measurement: F-ret levels were quantified using flow cytometry at baseline (pretreatment) and on Days 8, 10, and 12 post-initiation of treatment.



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**Caption:** Workflow for the *in vivo* efficacy study of **DS79932728**.

## Results and Data

**DS79932728** demonstrated a clear biological effect, inducing  $\gamma$ -globin production in the primate model. The effect on HbF levels was reported to be comparable to that of the positive control, hydroxyurea.

### Pharmacokinetic and Efficacy Data Summary

Parameter	Species	Route	Value/Result	Citation
Pharmacokinetic s				
Oral Bioavailability (BA)	Cynomolgus Monkey	Oral (p.o.)	38%	
Metabolic Stability	Cynomolgus Monkey	-	Excellent	
Efficacy				
Dose Tested	Cynomolgus Monkey	Oral (p.o.)	15 mg/kg, twice daily	
Primary Endpoint	Cynomolgus Monkey	-	$\gamma$ -globin induction (measured by F-reticulocytes)	
Outcome	Cynomolgus Monkey	-	Showed clear $\gamma$ -globin induction; effect on HbF levels was comparable to Hydroxyurea.	

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## References

- 1. Discovery of DS79932728: A Potent, Orally Available G9a/GLP Inhibitor for Treating  $\beta$ -Thalassemia and Sick Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of DS79932728: A Potent, Orally Available G9a/GLP Inhibitor for Treating  $\beta$ -Thalassemia and Sick Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo efficacy of DS79932728 in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568956#in-vivo-efficacy-of-ds79932728-in-animal-models]

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